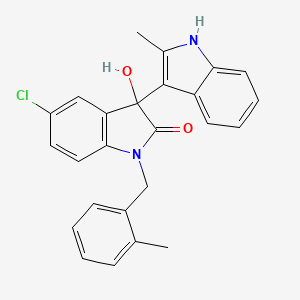![molecular formula C20H26Cl2N2O2 B4082103 1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4082103.png)
1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride
Overview
Description
1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride, also known as carvedilol hydrochloride, is a medication used to treat heart failure and high blood pressure. It belongs to the class of medications known as beta-blockers and alpha-blockers. The chemical formula for carvedilol hydrochloride is C24H26ClN3O4.HCl.
Mechanism of Action
Carvedilol hydrochloride works by blocking the action of both beta-adrenergic receptors and alpha-adrenergic receptors. This results in a decrease in heart rate, blood pressure, and myocardial oxygen demand. In addition, 1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride hydrochloride has antioxidant properties and may protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
Carvedilol hydrochloride has been shown to have a number of biochemical and physiological effects. It reduces sympathetic nervous system activity, improves endothelial function, and reduces inflammation. In addition, 1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride hydrochloride has been shown to improve insulin sensitivity and glucose metabolism.
Advantages and Limitations for Lab Experiments
Carvedilol hydrochloride has a number of advantages for use in lab experiments. It is readily available and has been extensively studied for its therapeutic effects. However, there are also limitations to its use. Carvedilol hydrochloride can have off-target effects and may interact with other medications. In addition, the optimal dosing and administration of 1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride hydrochloride in lab experiments may vary depending on the specific research question.
Future Directions
There are a number of future directions for research on 1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride hydrochloride. One area of interest is the potential use of 1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride hydrochloride in the treatment of neurodegenerative diseases. Another area of interest is the development of new formulations and delivery methods for 1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride hydrochloride to improve its efficacy and reduce side effects. Finally, further research is needed to fully understand the mechanisms of action of 1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride hydrochloride and its potential therapeutic applications.
Scientific Research Applications
Carvedilol hydrochloride has been extensively studied for its therapeutic effects in the treatment of heart failure and high blood pressure. It has been shown to improve cardiac function, reduce mortality rates, and improve quality of life in patients with heart failure. In addition, 1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride hydrochloride has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2.ClH/c1-16-7-8-17(21)13-20(16)23-11-9-22(10-12-23)14-18(24)15-25-19-5-3-2-4-6-19;/h2-8,13,18,24H,9-12,14-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWYCVJRQZZQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4082024.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4082035.png)
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4082036.png)

![1-[(6-methyl-2-pyridinyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4082059.png)
![6-amino-3-(4-ethoxyphenyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082064.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B4082067.png)
![2,4-dichloro-N-{1-[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4082074.png)
![4-chloro-N-{1-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4082082.png)

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4082110.png)
![3-{[4-(sec-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B4082116.png)
![N-{[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4082117.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4082118.png)